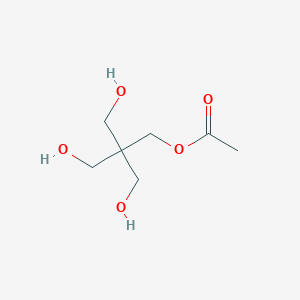![molecular formula C11H16N4O5 B8710831 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)
3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate, followed by the esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(hydrazinomethyleneamino)-benzoate
- Methyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate
- Ethyl 4-methylbenzoate
Uniqueness
Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate is unique due to the presence of both the hydrazine and ester functional groups, which confer distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H16N4O5 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
ethyl 3-(hydrazinylmethylideneamino)-4-methylbenzoate;nitric acid |
InChI |
InChI=1S/C11H15N3O2.HNO3/c1-3-16-11(15)9-5-4-8(2)10(6-9)13-7-14-12;2-1(3)4/h4-7H,3,12H2,1-2H3,(H,13,14);(H,2,3,4) |
Clave InChI |
QTXDAVKQBGQIIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C)N=CNN.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(2-Chloro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8710810.png)







![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)

